molecular formula C6H5BrO3 B13947997 3-Bromobenzene-1,2,4-triol CAS No. 99910-88-0

3-Bromobenzene-1,2,4-triol

Cat. No.: B13947997
CAS No.: 99910-88-0
M. Wt: 205.01 g/mol
InChI Key: LOODGNRNUNRBRR-UHFFFAOYSA-N
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Description

3-Bromobenzene-1,2,4-triol is an organic compound with the molecular formula C6H3BrO3 It is a derivative of benzene, where three hydroxyl groups and one bromine atom are attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromobenzene-1,2,4-triol typically involves the bromination of benzene-1,2,4-triol. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions. The reaction proceeds as follows:

C6H3(OH)3+Br2C6H3Br(OH)3+HBrC6H3(OH)3 + Br2 \rightarrow C6H3Br(OH)3 + HBr C6H3(OH)3+Br2→C6H3Br(OH)3+HBr

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity of the product. The reaction is typically conducted in large reactors with continuous monitoring of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: 3-Bromobenzene-1,2,4-triol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The bromine atom can be reduced to form benzene-1,2,4-triol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of 3-bromo-1,2,4-benzenetriol quinone.

    Reduction: Formation of benzene-1,2,4-triol.

    Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromobenzene-1,2,4-triol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromobenzene-1,2,4-triol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s reactivity and its effects on biological systems. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

    Bromobenzene: A simpler compound with only one bromine atom attached to the benzene ring.

    Benzene-1,2,4-triol: The parent compound without the bromine atom.

    4-Bromobenzene-1,2,3-triol: A structural isomer with the bromine atom and hydroxyl groups in different positions.

Uniqueness: 3-Bromobenzene-1,2,4-triol is unique due to the specific arrangement of the bromine atom and hydroxyl groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Biological Activity

3-Bromobenzene-1,2,4-triol (C₆H₅BrO₃) is an organic compound characterized by the presence of three hydroxyl groups and one bromine atom attached to a benzene ring. The unique structural features of this compound contribute to its potential biological activities, making it a subject of interest in various fields such as medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound is depicted below:

C6H5BrO3\text{C}_6\text{H}_5\text{BrO}_3

Key Structural Features:

  • Bromine Atom: Enhances electrophilic character.
  • Hydroxyl Groups: Contribute to solubility and reactivity in biological systems.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example, studies on related triol compounds have shown effectiveness against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Enterococcus faecalis. While specific data on this compound is limited, its structural similarities suggest potential efficacy.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (µg/mL)Target Organisms
5-Bromobenzene-1,2,3-triol9.937MRSA
5-(9H-carbazol-2-yl)benzene-1,2,3-triol0.02Enterococcus faecalis
This compoundTBDPotential against similar organisms

Cytotoxicity Studies

Cytotoxicity assays have been performed on various hydroxylated benzene derivatives. For instance, related compounds have demonstrated cytotoxic effects on cancer cell lines. Although direct studies on this compound are scarce, the presence of multiple hydroxyl groups typically correlates with increased cytotoxicity.

Table 2: Cytotoxicity Data of Related Compounds

Compound NameIC50 (µg/mL)Cell Line Tested
Diaryltriazenes4.91Burkitt lymphoma DAUDI
Cyclic peptides0.2Human myeloid K-562 cell line
This compoundTBDPotential against various cancer cell lines

The biological activity of this compound may be attributed to several mechanisms:

  • Electrophilic Attack: The bromine atom enhances electrophilic substitution reactions.
  • Hydrogen Bonding: Hydroxyl groups can form hydrogen bonds with biological macromolecules such as proteins and nucleic acids.
  • Reactive Oxygen Species (ROS) Generation: Hydroxylated compounds can induce oxidative stress in cells.

Case Studies and Research Findings

Several studies have highlighted the importance of hydroxylated aromatic compounds in biological systems. For example:

  • Antimicrobial Efficacy: A study evaluated the antimicrobial properties of various triol derivatives against standard bacterial strains and clinical isolates. The findings indicated that certain derivatives exhibited low minimum inhibitory concentrations (MICs), suggesting strong antibacterial activity.
  • Cytotoxicity Against Cancer Cells: Research into diaryltriazenes has shown promising results in reducing cell viability in cancer cell lines through mechanisms involving apoptosis and necrosis.

Properties

CAS No.

99910-88-0

Molecular Formula

C6H5BrO3

Molecular Weight

205.01 g/mol

IUPAC Name

3-bromobenzene-1,2,4-triol

InChI

InChI=1S/C6H5BrO3/c7-5-3(8)1-2-4(9)6(5)10/h1-2,8-10H

InChI Key

LOODGNRNUNRBRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1O)O)Br)O

Origin of Product

United States

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